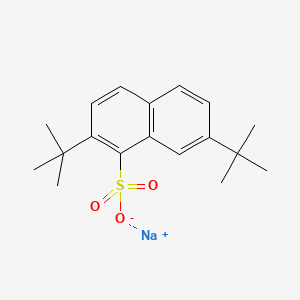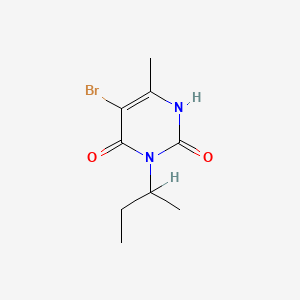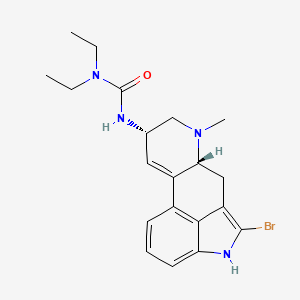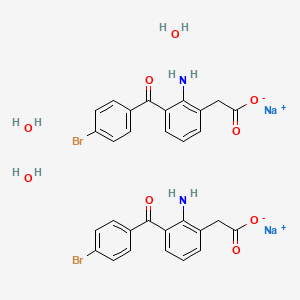
Bromperidol decanoate
Übersicht
Beschreibung
Bromperidol decanoate, sold under the brand names Bromidol Depot, Bromodol Decanoato, and Impromen Decanoas, is an antipsychotic that has been marketed in Europe and Latin America . It is an antipsychotic ester and long-acting prodrug of bromperidol which is administered by depot intramuscular injection once every 4 weeks .
Molecular Structure Analysis
The molecular formula of Bromperidol decanoate is C31H41BrFNO3 . Its molecular weight is 574.6 g/mol . The IUPAC name is [4- (4-bromophenyl)-1- [4- (4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] decanoate .
Physical And Chemical Properties Analysis
Bromperidol decanoate has a molecular formula of C31H41BrFNO3 and a molecular weight of 574.6 g/mol . The IUPAC name is [4- (4-bromophenyl)-1- [4- (4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] decanoate .
Wissenschaftliche Forschungsanwendungen
- Bromperidol decanoate is used in the management of schizophrenia, particularly for long-term maintenance treatment . It provides sustained antipsychotic effects due to its extended-release formulation.
- Clinical trials have demonstrated its effectiveness in treating residual symptoms of schizophrenia, with significant improvements observed after treatment .
- Bromperidol decanoate is administered via intramuscular injection once every 4 weeks . This long-acting depot form ensures consistent drug levels and helps address adherence issues.
- Patients and healthcare providers have generally expressed positive attitudes toward depot antipsychotics, including bromperidol decanoate .
- Studies comparing depot (injected) bromperidol with oral antipsychotic medication have shown patient preference for the depot form .
- Systematic reviews have assessed the efficacy, effectiveness, and safety of depot neuroleptic drugs, including bromperidol decanoate .
Treatment of Schizophrenia
Depot Antipsychotic Medication
Comparison with Oral Medication
Efficacy and Safety
Future Research Directions
Wirkmechanismus
Target of Action
Bromperidol decanoate primarily targets the dopamine D2 receptors . These receptors play a crucial role in the dopaminergic system, which is involved in a variety of brain functions including behavior, cognition, and voluntary movement .
Mode of Action
As a typical antipsychotic of the butyrophenone group, Bromperidol decanoate acts as a dopamine D2 receptor antagonist . By blocking these receptors, it inhibits the action of dopamine, a neurotransmitter that plays a significant role in reward, motivation, and mood . This antagonistic action on the dopamine D2 receptors helps to alleviate symptoms of psychosis .
Biochemical Pathways
Bromperidol decanoate affects two main biochemical pathways: the neuroactive ligand-receptor interaction pathway and the dopaminergic synapse pathway . By interacting with dopamine D2 receptors, it influences the transmission of signals in these pathways, which can lead to changes in mood, behavior, and perception .
Pharmacokinetics
Bromperidol decanoate is a long-acting prodrug of bromperidol, administered by depot intramuscular injection once every 4 weeks . It is well absorbed, although extensive first-pass metabolism reduces its bioavailability to about 50% of the dose . The plasma half-life of Bromperidol decanoate is about 3 weeks , indicating its prolonged presence in the body, which contributes to its long-lasting effects .
Result of Action
The molecular and cellular effects of Bromperidol decanoate’s action primarily involve the reduction of overactivity in the dopaminergic pathways. This can help to alleviate symptoms of schizophrenia and other psychotic disorders, such as hallucinations, delusions, and disordered thinking .
Action Environment
The action, efficacy, and stability of Bromperidol decanoate can be influenced by various environmental factors. For instance, individual differences in metabolism can affect the drug’s pharmacokinetics and, consequently, its therapeutic effects. Additionally, factors such as diet, concurrent medications, and overall health status can also impact the drug’s effectiveness and potential side effects .
Eigenschaften
IUPAC Name |
[4-(4-bromophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] decanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H41BrFNO3/c1-2-3-4-5-6-7-8-11-30(36)37-31(26-14-16-27(32)17-15-26)20-23-34(24-21-31)22-9-10-29(35)25-12-18-28(33)19-13-25/h12-19H,2-11,20-24H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINCPWWBSRSXBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H41BrFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30226039 | |
| Record name | Bromperidol decanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30226039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
574.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bromperidol decanoate | |
CAS RN |
75067-66-2 | |
| Record name | Bromperidol decanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75067-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromperidol decanoate [USAN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075067662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromperidol decanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30226039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-bromophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-4-piperidinyl decanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.947 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BROMPERIDOL DECANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73LG72M4LV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




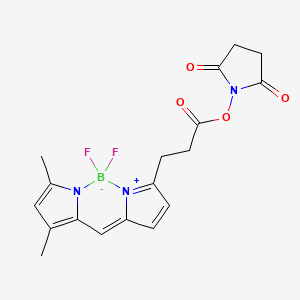
![(R)-5-(4-Amino-3-methyl-phenyl)-8-methyl-7-(5-methyl-1,3,4-thiadiazol-2-yl)-8,9-dihydro-7H-1,3-dioxolo[4,5-h][2,3]benzodiazepine](/img/structure/B1667855.png)

